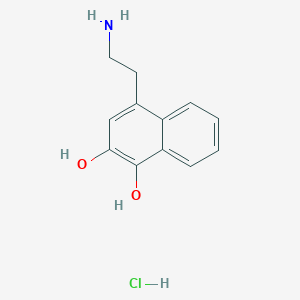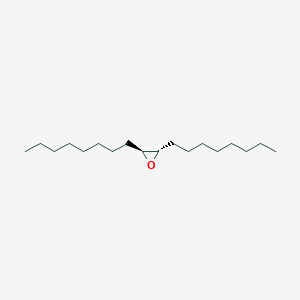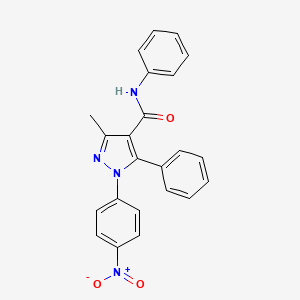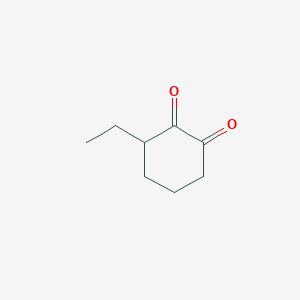![molecular formula C7H11ClO2 B14599331 1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- CAS No. 61170-78-3](/img/structure/B14599331.png)
1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- is an organic compound with the molecular formula C7H11ClO2 It is a ketone derivative with a unique structure that includes a chloromethyl group and a methyloxiranyl group
Méthodes De Préparation
The synthesis of 1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- can be achieved through several routes. One common method involves the reaction of 1-propanone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Cyclization: The methyloxiranyl group can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of different cyclic or acyclic products.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- has several scientific research
Propriétés
Numéro CAS |
61170-78-3 |
|---|---|
Formule moléculaire |
C7H11ClO2 |
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
1-[3-(chloromethyl)-3-methyloxiran-2-yl]propan-1-one |
InChI |
InChI=1S/C7H11ClO2/c1-3-5(9)6-7(2,4-8)10-6/h6H,3-4H2,1-2H3 |
Clé InChI |
SDECKMYIFSKGDV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1C(O1)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)



![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)



![2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid](/img/structure/B14599285.png)
![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)



